![molecular formula C38H42N3O7S+ B14690772 4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid CAS No. 32761-96-9](/img/structure/B14690772.png)
4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid
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Overview
Description
4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid is a complex organic compound that may have applications in various fields such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-methoxybenzenediazonium typically involves the diazotization of 4-Anilino-2-methoxyaniline using nitrous acid under acidic conditions. The reaction is carried out at low temperatures to stabilize the diazonium salt.
1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene can be synthesized through a Williamson ether synthesis, where 4-(methoxymethyl)phenol reacts with 1-(methoxymethyl)benzyl chloride in the presence of a strong base like sodium hydride.
2,4,6-trimethylbenzenesulfonic acid is usually prepared by sulfonation of mesitylene (1,3,5-trimethylbenzene) with sulfuric acid or oleum.
Industrial Production Methods
Industrial production methods for these compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The diazonium group in 4-Anilino-2-methoxybenzenediazonium can undergo oxidation to form azo compounds.
Reduction: The nitro group in 4-Anilino-2-methoxybenzenediazonium can be reduced to an amino group.
Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Copper(I) chloride or bromide for Sandmeyer reactions.
Major Products
Azo Compounds: Formed from the oxidation of diazonium salts.
Amines: Formed from the reduction of nitro groups.
Halogenated Aromatics: Formed from substitution reactions.
Scientific Research Applications
Chemistry
These compounds can be used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology
Medicine
Some derivatives may have therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action for these compounds depends on their specific chemical structure. For example, diazonium compounds can act as electrophiles in substitution reactions, while sulfonic acids can act as strong acids in catalysis.
Molecular Targets and Pathways
Electrophilic Substitution: Targets aromatic rings in organic molecules.
Catalysis: Sulfonic acids can catalyze esterification and other acid-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Similar to 4-Anilino-2-methoxybenzenediazonium but with a nitro group instead of a diazonium group.
Phenoxybenzenes: Similar to 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene but with different substituents.
Mesitylene Sulfonic Acid: Similar to 2,4,6-trimethylbenzenesulfonic acid but with different methyl group positions.
Uniqueness
The combination of these three chemical entities in one compound provides unique properties that may not be found in other similar compounds. This uniqueness can be leveraged in specialized applications in research and industry.
Biological Activity
The compounds 4-Anilino-2-methoxybenzenediazonium, 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene, and 2,4,6-trimethylbenzenesulfonic acid represent a diverse class of organic compounds with potential biological activities. Their structural characteristics suggest various applications in medicinal chemistry, particularly in the development of therapeutic agents.
- 4-Anilino-2-methoxybenzenediazonium : This compound is a diazonium salt known for its reactivity and utility in organic synthesis, particularly in coupling reactions.
- 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene : This compound features methoxymethyl and phenoxy groups, which may enhance its solubility and biological activity.
- 2,4,6-trimethylbenzenesulfonic acid : An aromatic sulfonic acid that exhibits strong acidic properties and serves as a sulfonating agent in various chemical reactions.
Antimicrobial Activity
Research has demonstrated that derivatives of 2,4,6-trimethylbenzenesulfonic acid exhibit moderate to mild antibacterial activity against Gram-negative bacteria. The minimal inhibitory concentration (MIC) for these compounds ranges from 250 to 1000 µg/mL against various strains of bacteria and fungi .
Acetylcholinesterase Inhibition
Compounds related to the diazonium salts have shown potential as acetylcholinesterase inhibitors. The inhibition of this enzyme is critical in the treatment of Alzheimer’s disease due to its role in regulating acetylcholine levels. Some synthesized derivatives have exhibited IC50 values as low as 2.7 µM, indicating strong inhibitory potential .
Case Studies
-
Synthesis and Evaluation of Antibacterial Hydrazones :
A study synthesized a series of hydrazones based on the sulfonic acid structure. Among these derivatives, one exhibited an MIC value ranging from 7.81 to 15.62 µg/mL against Gram-positive strains . This highlights the potential for developing new antimicrobial agents from these compounds. -
In Silico Studies on Acetylcholinesterase Inhibition :
Computational studies have been employed to understand the binding interactions between synthesized compounds and acetylcholinesterase. These studies provide insights into how structural modifications can enhance biological activity .
Data Tables
Compound Name | Molecular Formula | Key Biological Activity | MIC Range |
---|---|---|---|
4-Anilino-2-methoxybenzenediazonium | C₁₂H₁₄N₂O₂ | Acetylcholinesterase inhibitor | Not specified |
1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene | C₁₅H₁₈O₃ | Potential therapeutic agent | Not specified |
2,4,6-trimethylbenzenesulfonic acid | C₉H₁₂O₃S | Antibacterial activity | 250–1000 µg/mL |
Properties
CAS No. |
32761-96-9 |
---|---|
Molecular Formula |
C38H42N3O7S+ |
Molecular Weight |
684.8 g/mol |
IUPAC Name |
4-anilino-2-methoxybenzenediazonium;1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene;2,4,6-trimethylbenzenesulfonic acid |
InChI |
InChI=1S/C16H18O3.C13H12N3O.C9H12O3S/c1-17-11-13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12-18-2;1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-6-4-7(2)9(8(3)5-6)13(10,11)12/h3-10H,11-12H2,1-2H3;2-9,15H,1H3;4-5H,1-3H3,(H,10,11,12)/q;+1; |
InChI Key |
OXGLVKGLYONJST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.COCC1=CC=C(C=C1)OC2=CC=C(C=C2)COC.COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N |
Origin of Product |
United States |
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